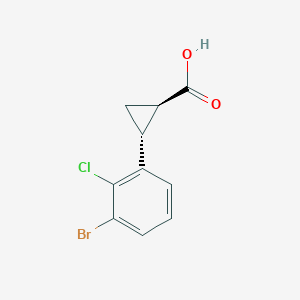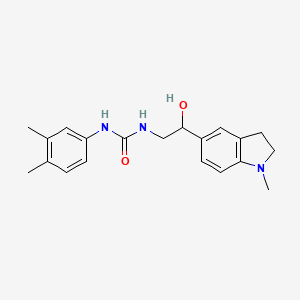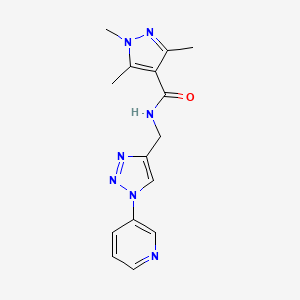
(1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy , and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity, stability, and the types of reactions it can undergo .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and specific rotation. It also involves understanding the compound’s chemical properties, such as its acidity/basicity, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Chiral Intermediate Synthesis
Development of Enzymatic Processes : A study detailed the enzymatic preparation of chiral alcohols, highlighting the utility of ketoreductase for transforming ethanone compounds into chiral alcohols, which are critical intermediates for synthesizing cyclopropanecarboxylic acid ethyl esters. This process is noted for its high conversion rate, excellent enantiomeric excess, and its green, environmentally friendly nature, offering significant advantages for industrial applications (Guo et al., 2017).
Biological Activity and Enzyme Inhibition
Synthesis and Biological Evaluation : Bromophenol derivatives with cyclopropyl moieties were synthesized and evaluated for their inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds, which share structural similarities with the compound of interest, showed significant inhibition, suggesting their potential in treating neurological diseases (Boztaş et al., 2019).
Synthesis and Chemical Properties
Substituent Effect on Ionization : Research on cis-2-substituted 1-cyclopropanecarboxylic acids, including those with halogens, provided insights into their pKa values and the effect of substituents on their acidity. This study underscores the importance of electronic effects in determining the chemical properties of such compounds, which are relevant for designing compounds with desired reactivity and stability (Kusuyama, 1979).
Environmental Monitoring and Safety
Monitoring Pyrethroid Metabolites : The development of a method for determining cyclopropane carboxylic acid derivatives in human urine showcases the importance of these compounds in environmental health and safety. This method aids in the detection and quantification of metabolites from synthetic pyrethroids, highlighting the relevance of cyclopropane carboxylic acids in monitoring exposure to these pesticides (Arrebola et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNIOVBCFNFAS-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)

![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)


![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

